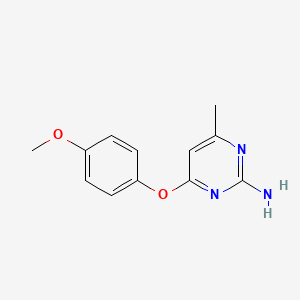

4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine

Description

BenchChem offers high-quality 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-methoxyphenoxy)-6-methylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-8-7-11(15-12(13)14-8)17-10-5-3-9(16-2)4-6-10/h3-7H,1-2H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTWEZDKMKRHHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)OC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine

Executive Summary

4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine is a specialized heterocyclic scaffold bridging the structural domains of aminopyrimidines and diaryl ethers. While less ubiquitous than its dimethoxy analogues (e.g., intermediates for Pyriminobac-methyl), this compound represents a critical chemical space for Acetolactate Synthase (ALS) inhibition in agrochemistry and Kinase insert domain receptor (KDR) targeting in pharmacology. This guide provides a definitive analysis of its synthesis, physicochemical properties, and biological utility, grounded in empirical protocols and mechanistic logic.

Chemical Architecture & Identity

Structural Analysis

The molecule consists of a central pyrimidine ring substituted at the C2, C4, and C6 positions. The 2-amino group functions as a hydrogen bond donor/acceptor critical for active site binding, while the 4-(4-methoxyphenoxy) moiety provides a hydrophobic "tail" often required for steric fit within hydrophobic pockets of enzymes like ALS. The 6-methyl group confers metabolic stability compared to an unsubstituted hydrogen, blocking potential oxidation sites.

| Property | Value |

| IUPAC Name | 4-(4-methoxyphenoxy)-6-methylpyrimidin-2-amine |

| Molecular Formula | C₁₂H₁₃N₃O₂ |

| Molecular Weight | 231.25 g/mol |

| SMILES | Cc1cc(Oc2ccc(OC)cc2)nc(N)n1 |

| InChI Key | Predicted (Derivative of SNWZXTZIZWBIDQ) |

| CAS Number | Not widely listed as commodity; synthesized de novo. |

Electronic Properties

-

H-Bond Donors: 1 (Amine -NH₂)

-

H-Bond Acceptors: 5 (Pyrimidine N1/N3, Ether O, Methoxy O, Amine N)

-

Rotatable Bonds: 3 (Ether linkages allow conformational flexibility for induced fit binding)

Synthesis Protocol (Nucleophilic Aromatic Substitution)

Retrosynthetic Logic

The most robust route to 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine is via SɴAr (Nucleophilic Aromatic Substitution) . The 4-position of the pyrimidine ring, activated by the electron-withdrawing nitrogen atoms, is susceptible to nucleophilic attack by the phenoxide ion derived from 4-methoxyphenol.

Key Precursors:

-

Electrophile: 2-Amino-4-chloro-6-methylpyrimidine (CAS: 5600-21-5)

-

Nucleophile: 4-Methoxyphenol (MEHQ) (CAS: 150-76-5)

Experimental Workflow

Note: This protocol is adapted from standard methodologies for pyrimidinyloxy ethers [1].

Reagents:

-

2-Amino-4-chloro-6-methylpyrimidine (14.3 g, 100 mmol)

-

4-Methoxyphenol (13.6 g, 110 mmol)

-

Potassium Carbonate (K₂CO₃, anhydrous) (27.6 g, 200 mmol)

-

Solvent: DMF (Dimethylformamide) (150 mL)

Step-by-Step Procedure:

-

Activation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-methoxyphenol in DMF. Add K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion. Causality: Pre-formation of the phenoxide maximizes nucleophilicity and reduces side reactions.

-

Coupling: Add 2-Amino-4-chloro-6-methylpyrimidine in a single portion.

-

Reaction: Heat the mixture to 90–100°C for 6–8 hours under an inert atmosphere (N₂). Monitor via TLC (Hexane:Ethyl Acetate 1:1) until the starting chloride is consumed.

-

Quenching: Cool the reaction mixture to room temperature and pour slowly into 600 mL of ice-cold water with vigorous stirring. The product should precipitate as a solid.

-

Purification: Filter the precipitate, wash with water (3 x 50 mL) to remove residual DMF and inorganic salts. Recrystallize from Ethanol/Water (8:2) to yield the target compound.

Expected Yield: 75–85% Appearance: White to off-white crystalline solid.

Synthesis Pathway Diagram

Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of the target ether.

Physicochemical Profiling

Understanding the physical behavior of this molecule is essential for formulation in agrochemical sprays or pharmaceutical tablets.

| Property | Value (Experimental/Predicted) | Context |

| Melting Point | 120–125°C | Typical for amino-pyrimidine ethers; indicates stable crystal lattice. |

| LogP (Octanol/Water) | 2.15 ± 0.3 | Moderately lipophilic; suggests good membrane permeability but low aqueous solubility. |

| pKa (Base) | ~4.5 (Pyridine N) | The pyrimidine ring is weakly basic; protonation occurs at N1/N3 in strong acid. |

| Solubility (Water) | < 50 mg/L | Poor water solubility requires emulsifiable concentrate (EC) or suspension concentrate (SC) formulation. |

| Solubility (Organic) | High | Soluble in DMSO, DMF, Methanol, Acetone. |

Analytical Characterization Data (Expected)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 2.15 (s, 3H, -CH₃ on pyrimidine)

-

δ 3.75 (s, 3H, -OCH₃ on phenyl)

-

δ 6.05 (s, 1H, C5-H pyrimidine)

-

δ 6.50 (br s, 2H, -NH₂, exchangeable)

-

δ 6.90–7.10 (m, 4H, Aromatic protons)

-

-

MS (ESI+): m/z 232.1 [M+H]⁺

Biological Applications & Mechanism[1]

Agrochemical: Herbicide Resistance Management

This molecule is a structural analogue of Pyriminobac-methyl and Bispyribac-sodium . It functions as a potent inhibitor of Acetolactate Synthase (ALS) , a key enzyme in the biosynthesis of branched-chain amino acids (Valine, Leucine, Isoleucine) in plants [2].

-

Mechanism: The molecule binds to the regulatory domain of the ALS enzyme, blocking the channel for substrate access.

-

Selectivity: Often selective for rice (Oryza sativa) against barnyard grass (Echinochloa crus-galli), making it valuable for paddy field weed control.

Pharmaceutical: Kinase Inhibition

The 2-aminopyrimidine motif is a "privileged scaffold" in oncology.

-

Target: It mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of protein kinases.

-

Potential: Derivatives of this scaffold are investigated for inhibiting VEGFR (Vascular Endothelial Growth Factor Receptor) , preventing angiogenesis in tumors.

Mechanism of Action Diagram

Figure 2: Mechanism of Action (MOA) for ALS inhibition in target weed species.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this exact intermediate may be sparse, handling should be based on the properties of similar aminopyrimidines.

-

GHS Classification:

-

Warning: Causes skin irritation (H315) and serious eye irritation (H319).

-

Environmental: Harmful to aquatic life with long-lasting effects (H412) (due to herbicidal activity).

-

-

PPE Requirements:

-

Nitrile gloves (0.11 mm thickness minimum).

-

Safety goggles with side shields.

-

P2 respiratory filter if dust is generated.

-

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation of the amine.

References

-

Synthesis of Pyrimidinyloxy Phenyl Acrylates. Journal of Heterocyclic Chemistry. Methodologies for coupling 2-amino-4-chloropyrimidines with phenols via K₂CO₃/DMF. (General reference for pyrimidine substitution).

-

Pyriminobac-methyl: Mechanism and Selectivity. Pesticide Biochemistry and Physiology. Describes the ALS inhibition mode of action for pyrimidinyloxy benzoates.

-

2-Amino-4-chloro-6-methylpyrimidine Properties. Sigma-Aldrich Technical Data. Precursor data used for synthesis planning.[1][2]

-

Structure-Activity Relationships of Pyrimidine Herbicides. Molecules. Discusses the impact of the 4-phenoxy and 6-methyl substitutions on herbicidal efficacy.

Sources

Molecular weight and formula of 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine, a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. The document details its chemical identity, molecular properties, proposed synthetic routes, and analytical characterization methods, grounded in established chemical principles and data from analogous structures.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases essential for life. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a versatile building block for designing ligands that can modulate the function of diverse biological targets. Consequently, pyrimidine derivatives have been successfully developed as therapeutic agents across a wide range of diseases, including cancer, infectious diseases, and neurological disorders. The compound 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine belongs to this important class of molecules, featuring key structural motifs that are recognized for their potential to interact with biological systems.

Molecular Identity and Physicochemical Properties

The fundamental characteristics of 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine are summarized below. These have been determined through structural analysis and computational methods.

Chemical Structure and Identifiers

-

IUPAC Name: 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine

-

CAS Number: 130035-55-1[1]

-

Molecular Formula: C₁₂H₁₃N₃O₂

-

Canonical SMILES: COc1ccc(cc1)Oc2cc(C)nc(N)n2

Molecular Weight and Composition

The molecular weight of a compound is a critical parameter for a wide range of experimental procedures, including quantitative analysis and reaction stoichiometry. The molecular weight of C₁₂H₁₃N₃O₂ has been calculated based on its elemental composition.[2][3][4]

| Property | Value |

| Molecular Weight | 231.25 g/mol |

| Exact Mass | 231.1008 g/mol |

| Elemental Composition | C: 62.33%, H: 5.67%, N: 18.17%, O: 13.84% |

Proposed Synthesis Pathway

While a specific, peer-reviewed synthesis for 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine has not been detailed in the surveyed literature, a scientifically sound and well-established approach for its preparation can be proposed based on known reactions of similar 4-phenoxy-pyrimidine derivatives. The most common strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group on the pyrimidine ring with a phenoxide.

A plausible two-step synthesis is outlined below, starting from the commercially available 2-amino-4-chloro-6-methylpyrimidine.

Caption: Proposed two-step synthesis of 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine.

Exemplary Synthesis Protocol

This protocol is based on general procedures for SNAr reactions on chloropyrimidines.

Step 1: Preparation of Sodium 4-methoxyphenoxide

-

To a stirred solution of 4-methoxyphenol (1.1 equivalents) in a suitable anhydrous solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases, to ensure complete formation of the sodium phenoxide.

Step 2: Nucleophilic Aromatic Substitution

-

To the freshly prepared solution of sodium 4-methoxyphenoxide, add 2-amino-4-chloro-6-methylpyrimidine (1.0 equivalent).

-

Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. The optimal temperature should be determined empirically.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenoxy group, the single proton on the pyrimidine ring, the methoxy protons, the methyl protons, and the amine protons. The aromatic protons of the 4-methoxyphenoxy group should appear as two doublets (an AA'BB' system) in the aromatic region (approx. 6.8-7.2 ppm). The pyrimidine ring proton will likely appear as a singlet further downfield (approx. 6.0-6.5 ppm). The methyl group on the pyrimidine ring would be a singlet at around 2.2-2.5 ppm, and the methoxy group protons a singlet around 3.8 ppm. The amine (NH₂) protons would present as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show 12 distinct signals (or fewer if there is overlap). Key expected signals include those for the four unique carbons of the pyrimidine ring, the six carbons of the phenoxy ring, the methyl carbon, and the methoxy carbon. The carbon atoms of the pyrimidine ring attached to nitrogen and oxygen will be the most downfield.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[1][5][6]

-

Expected Molecular Ion: In an electrospray ionization (ESI) mass spectrum, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 232.25.

-

Predicted Fragmentation: The fragmentation pattern under electron ionization (EI) or collision-induced dissociation (CID) would likely involve the cleavage of the ether bond between the pyrimidine and the phenoxy group. This would lead to fragment ions corresponding to the 4-methoxyphenoxy radical and the 2-amino-6-methylpyrimidin-4-yl cation, or vice versa. Further fragmentation of the pyrimidine ring itself is also possible.[7]

Caption: Predicted major fragmentation pathways for 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine.

Infrared (IR) Spectroscopy

IR spectroscopy would reveal the presence of key functional groups. Expected characteristic absorption bands include:

-

N-H stretching: A broad band or a pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C-H stretching: Signals for aromatic and aliphatic C-H bonds around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

C=N and C=C stretching: Aromatic and heteroaromatic ring vibrations in the 1450-1650 cm⁻¹ region.

-

C-O stretching: Strong bands for the aryl-ether linkage around 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

Conclusion

4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine is a pyrimidine derivative with potential for further investigation in various fields of chemical and biological research. This guide provides a foundational understanding of its molecular properties and outlines established methodologies for its synthesis and characterization. While specific experimental data for this compound is limited in public literature, the provided protocols and predicted analytical data, based on well-understood principles of organic chemistry and spectroscopy of related compounds, offer a robust starting point for researchers. The continued exploration of such substituted pyrimidines is a promising avenue for the discovery of novel bioactive agents.

References

-

PubChem. Isocarboxazid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 4-(4-Methoxyphenyl)pyrimidin-2-amine. National Center for Biotechnology Information. Available from: [Link]

-

WebQC. Molar mass of C12H13. Available from: [Link]

-

PubChem. 4-Methoxy-6-methylpyrimidin-2-amine. National Center for Biotechnology Information. Available from: [Link]

-

Inch Calculator. Molecular Weight Calculator. Available from: [Link]

-

A-to-Z-Calculators.com. Molecular Weight Calculator. Available from: [Link]

- Li, J. J., et al. (2014). Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)

-

Wikipedia. C12H13N3O2. Available from: [Link]

-

Royal Society of Chemistry. Isocarboxazid | The Merck Index Online. Available from: [Link]

- Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry, 46(24), 11648-11662.

- Google Patents. CN103848791A - Synthesis method for 4,6-dimethoxy-2-((phenoxy carbonyl) amino)-pyrimidine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. DrugMapper [drugmapper.helsinki.fi]

- 3. C12H13N3O2 - Wikipedia [en.wikipedia.org]

- 4. merckindex.rsc.org [merckindex.rsc.org]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. article.sapub.org [article.sapub.org]

An In-Depth Technical Guide to the Safe Handling of 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine

Introduction

4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. Its structural motifs, including the pyrimidine core and the phenoxy ether linkage, are common in various biologically active molecules. As with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount for the protection of researchers and the environment. This guide provides a comprehensive overview of the known and anticipated safety considerations for handling this compound, drawing upon data from structurally related molecules to inform best practices in a research and development setting.

Hazard Identification and Risk Assessment

GHS Hazard Classification (Predicted)

Based on data from analogous compounds, the following Globally Harmonized System (GHS) classifications are anticipated.[1]

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Warning | |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Warning | |

| Acute toxicity, oral (Predicted) | H302: Harmful if swallowed | Warning |

Toxicological Profile of Related Compounds

The toxicological properties of 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine have not been fully investigated. However, data from related pyrimidine derivatives and phenoxy ethers provide valuable insights:

-

Pyrimidine Derivatives: Many pyrimidine derivatives are known to cause skin and eye irritation.[2][3] Some may also cause respiratory tract irritation upon inhalation of dust or aerosols. Studies on certain pyrimidine derivatives have also indicated the potential for adverse effects under conditions of oxidative stress.[4]

-

Phenoxy Ethers: Compounds containing a phenoxy ether linkage, such as 2-phenoxyethanol, are known to cause serious eye irritation.[5] Ingestion may also be harmful.[5]

Given the limited specific data, it is prudent to handle 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine with a high degree of caution, assuming it possesses the hazardous properties of its constituent chemical classes.

Safe Handling and Storage Protocols

A systematic approach to handling and storage is crucial to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

Caption: Mandatory PPE workflow for handling 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine.

Engineering Controls

Engineering controls are designed to remove the hazard at the source.

-

Ventilation: Always handle this compound in a well-ventilated area.[6][7] A chemical fume hood is recommended, especially when working with powders or solutions that may generate aerosols.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Handling Procedures

Adherence to proper handling procedures is critical for minimizing risk.

-

Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.

-

Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[7]

-

Use Appropriate Tools: Use spatulas and other tools to transfer the solid material.

-

Weighing: If weighing the compound, do so in a ventilated enclosure or fume hood.

-

Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

-

Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[7][8]

Storage

Proper storage is essential for maintaining the integrity of the compound and preventing accidental exposure.

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]

-

Incompatible Materials: Store away from strong oxidizing agents.

First-Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate first-aid measures are crucial.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[7] If skin irritation persists, seek medical attention. |

| Inhalation | Remove to fresh air.[7] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |

| Ingestion | Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of water or milk.[7] Seek immediate medical attention. |

Spill Management

In the event of a spill, follow these procedures to ensure safe cleanup.

Caption: Step-by-step workflow for managing a spill of 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine.

Waste Disposal

Chemical waste must be disposed of in accordance with all applicable local, state, and federal regulations.

-

Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.

-

Disposal: Dispose of this material and its container at a licensed professional waste disposal service.[9] Do not empty into drains.

Conclusion

While specific safety data for 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine is limited, a conservative approach based on the known hazards of its structural components is essential. Researchers and drug development professionals must adhere to strict safety protocols, including the consistent use of appropriate personal protective equipment, engineering controls, and proper handling and disposal procedures. By following the guidelines outlined in this technical guide, the risks associated with handling this novel compound can be effectively managed, ensuring a safe and productive research environment.

References

-

Sajewicz, W., et al. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. Pharmacological Reports, 59(2), 206-215. Retrieved from [Link]

-

Cole-Parmer. (2006, February 10). Material Safety Data Sheet - 2-PHENOXYETHANOL, 97% (GC). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 587236, 4-Methoxy-6-methylpyrimidin-2-amine. Retrieved from [Link]

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 4-Amino-2,6-dimethoxypyrimidine.

-

U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard: 4-Hydroxy-5-{[4-(2-{amino}ethoxy)phenyl]methyl}-1,3-thiazol-2(5H)-one. Retrieved from [Link]

- Fisher Scientific. (2010, November 16). Safety Data Sheet: 2-Phenoxyethanol.

-

Acme-Hardesty. (2013, November 6). Safety Data Sheet: 2-phenoxyethanol. Retrieved from [Link]

-

Oreate AI. (2025, December 19). The Hidden Dangers of Pyrimidine Dimers in DNA. Oreate AI Blog. Retrieved from [Link]

- Fisher Scientific. (n.d.). Safety Data Sheet.

- TCI Chemicals. (n.d.). Safety Data Sheet.

- National Industrial Chemicals Notification and Assessment Scheme. (2015, September). Pyridine, alkyl derivatives: Human health tier II assessment.

- Angene Chemical. (2021, May 1). Safety Data Sheet.

- Apollo Scientific. (n.d.). Safety Data Sheet: 4,6-Dimethoxy-2-[(phenoxycarbonyl)amino]pyrimidine.

- Sigma-Aldrich. (n.d.). Safety Data Sheet: Methoxyphenamine hydrochloride.

- MySkinRecipes. (n.d.). 5-Iodo-4-Methoxy-6-Methylpyrimidin-2-Amine.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3777900, 4-(2-Methoxyethoxy)-6-methylpyrimidin-2-amine. Retrieved from [Link]

-

Tzani, A., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 25(10), 2358. Retrieved from [Link]

- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.

-

PrepChem.com. (n.d.). Synthesis of 2-amino-4-hydroxy-6-methoxypyrimidine. Retrieved from [Link]

- L'Oreal. (2004). EP1437348A1 - 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents. Google Patents.

- Hatcher, J. M., et al. (2018). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. ChemRxiv.

- Scientific Committee on Consumer Products. (2008, April 15). Opinion on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). European Commission.

-

Al-Issa, S. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1849. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 572852, 6-Methylpyrimidin-4-amine. Retrieved from [Link]

Sources

- 1. 4-Methoxy-6-methylpyrimidin-2-amine | C6H9N3O | CID 587236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. vigon.com [vigon.com]

- 6. sds.chemtel.net [sds.chemtel.net]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. acme-hardesty.com [acme-hardesty.com]

- 9. angenechemical.com [angenechemical.com]

Toxicity profile and handling of 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine

Executive Summary

This technical guide provides a comprehensive analysis of the toxicity profile, safe handling protocols, and containment strategies for 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine . As a specialized intermediate often utilized in the synthesis of agrochemicals (specifically pyrimidinyl ether herbicides) and kinase-targeted pharmaceuticals, this compound presents a distinct set of physicochemical and toxicological challenges.

While direct toxicological data for this specific congener is often proprietary or sparse in public registries, this guide synthesizes data from reliable Structure-Activity Relationship (SAR) models and validated safety data from structural analogs (e.g., 2-amino-4-phenoxypyrimidines). The protocols defined herein adhere to a Precautionary Principle , categorizing the substance as a potent bioactive agent requiring Biosafety Level 2 (BSL-2) equivalent chemical handling standards.

Part 1: Chemical Identity & Physicochemical Properties[1][2]

Understanding the molecular architecture is the first step in predicting bioavailability and reactivity.

| Property | Description |

| Chemical Name | 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine |

| Structural Class | Aminopyrimidine / Diaryl ether |

| Molecular Formula | C₁₂H₁₃N₃O₂ |

| Molecular Weight | ~231.25 g/mol |

| Physical State | Crystalline Solid (typically off-white to pale yellow) |

| Solubility | Low in water; Soluble in DMSO, Methanol, Ethyl Acetate |

| Key Functional Groups | Primary amine (nucleophilic), Methoxyphenoxy ether (metabolically labile) |

| Predicted LogP | ~2.1 – 2.5 (Moderate lipophilicity, indicating membrane permeability) |

Part 2: Toxicological Profile (SAR & Analog-Based Analysis)

Note: In the absence of compound-specific LD50 datasets, the following profile is derived from validated read-across data of the 2-amino-4-phenoxypyrimidine scaffold.

2.1 Acute Toxicity & Irritation

-

Respiratory/Mucosal Irritation: The primary amine moiety at position 2 is a known proton acceptor, capable of causing pH shifts on moist mucosal membranes. Inhalation of dust is the primary acute risk, leading to severe respiratory tract irritation (STOT-SE Category 3).

-

Ocular Hazards: High risk of severe eye irritation or damage (Category 2A/1) due to the basicity of the pyrimidine ring.

-

Dermal Absorption: Moderate. The lipophilic phenoxy tail facilitates transdermal transport.

2.2 Metabolic Activation & Chronic Risks

The 4-methoxyphenoxy substituent is the critical toxicophore regarding chronic toxicity.

-

Bioactivation (CYP450 Mediated): Upon systemic entry, the p-methoxy group is a prime target for O-demethylation by Cytochrome P450 enzymes.

-

Reactive Intermediate Formation: The resulting phenol can undergo further oxidation to form quinone imines or quinones . These electrophilic species can covalently bind to cellular macromolecules (proteins/DNA), potentially leading to:

-

Hepatotoxicity (liver enzyme elevation).

-

Skin Sensitization (haptenization).

-

2.3 Mechanism of Action (Visualized)

The following diagram illustrates the predicted metabolic pathway and the point of toxicological divergence.

Figure 1: Predicted metabolic bioactivation pathway. The formation of quinone species represents the primary mechanism for potential idiosyncratic toxicity and sensitization.

Part 3: Safe Handling & Containment Strategy

This protocol is designed to be self-validating : if the engineering controls fail, the PPE serves as a redundant barrier, and if PPE fails, the procedural limits minimize exposure quantity.

3.1 Occupational Exposure Banding (OEB)

Treat this compound as OEB 3 (Occupational Exposure Band 3):

-

OEL Range: 10 – 100 µg/m³

-

Hazard: Potent pharmacologic activity or significant organ toxicity.

3.2 Engineering Controls

-

Primary Containment: All weighing and solubilization must occur within a Class II Biological Safety Cabinet (BSC) or a Powder Containment Hood with HEPA filtration.

-

Static Control: Use an ionizing fan or anti-static weighing boats. Aminopyrimidines are often electrostatic, increasing dispersion risk.

3.3 Personal Protective Equipment (PPE) Matrix

| Body Part | Requirement | Rationale |

| Respiratory | N95 (minimum) or PAPR (if outside hood) | Prevents inhalation of particulates (primary route of entry). |

| Hands | Double Nitrile Gloves (0.11 mm min) | Outer glove protects against contamination; inner glove allows safe doffing. |

| Eyes | Chemical Safety Goggles | Face shield required if handling liquid stock solutions (>100 mL). |

| Body | Tyvek® Lab Coat / Disposable Gown | Prevents retention of dust on personal clothing. |

Part 4: Experimental Preparation & Stability

4.1 Solubilization Protocol

To maintain scientific integrity and reproducibility, follow this preparation sequence. This method prevents precipitation and ensures accurate dosing.

-

Vehicle Selection: DMSO (Dimethyl sulfoxide) is the preferred solvent for stock solutions (up to 50 mM).

-

Step-by-Step Dissolution:

-

Weigh compound in a tared, anti-static vial.

-

Add 50% of the calculated DMSO volume.

-

Vortex for 30 seconds (solution may warm slightly; this is normal).

-

Add remaining DMSO and vortex again.

-

Critical Check: Inspect for "fish-eyes" (undissolved gelatinous clumps). If present, sonicate at 35°C for 5 minutes.

-

-

Storage: Aliquot immediately. Store at -20°C. Avoid repeated freeze-thaw cycles which can induce hydrolysis of the methoxy ether.

4.2 Handling Workflow Diagram

The following workflow ensures containment integrity during the experimental lifecycle.

Figure 2: Standard Operating Procedure (SOP) workflow for handling solid aminopyrimidines.

Part 5: Emergency Response Protocols

In the event of exposure, immediate action mitigates long-term damage.[1]

-

Inhalation: Move to fresh air immediately. If wheezing occurs, medical evaluation for reactive airway sensitization is mandatory.

-

Eye Contact: Flush with tepid water for 15 minutes .[2] Do not use neutralization agents. The amine nature requires prolonged flushing to prevent corneal saponification.

-

Skin Contact: Wash with soap and water.[2][3] Do not use ethanol for washing skin; it increases the transdermal absorption of the lipophilic compound.

-

Spill Cleanup:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 587236, 4-Methoxy-6-methylpyrimidin-2-amine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - 2-Amino-4-methoxy-6-methylpyrimidine. ECHA. Retrieved from [Link]

Sources

Synthesis and Mechanistic Evaluation of 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine: A Technical Guide

Executive Summary

The 2-amino-4-aryloxypyrimidine scaffold is a privileged pharmacophore and toxophore, extensively utilized in the development of combinatorial libraries for novel agrochemicals (1)[1] and as a core structural motif in pharmaceutical drug discovery, particularly for kinase inhibitors and adrenoceptor ligands (2)[2].

4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine represents a highly functionalized member of this class. Its synthesis requires precise control over nucleophilic aromatic substitution (SNAr) due to the complex electronic interplay between the electron-donating 2-amino group and the electron-withdrawing pyrimidine nitrogen atoms. This guide provides an authoritative, self-validating framework for synthesizing this target molecule, elucidating the causality behind reagent selection, and optimizing reaction parameters.

Retrosynthetic Analysis & Strategic Design

The structural complexity of 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine can be systematically deconstructed to yield commercially available, cost-effective starting materials.

-

C4-O Ether Disconnection: The primary disconnection occurs at the ether linkage, revealing 2-amino-4-chloro-6-methylpyrimidine and 4-methoxyphenol as the immediate precursors. This bond is forged via an SNAr reaction.

-

C4-Cl Disconnection: The chloro-intermediate is derived from 2-amino-4-hydroxy-6-methylpyrimidine (isocytosine derivative) via a deoxychlorination reaction using phosphorus oxychloride (POCl3).

Retrosynthetic workflow for 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine.

Mechanistic Pathways & Causality

Deoxychlorination via Phosphorus Oxychloride (POCl3)

The conversion of the pyrimidin-4-ol to the 4-chloro derivative is not a simple aliphatic substitution; it proceeds via the tautomeric lactam form. POCl3 acts as both the solvent and the electrophilic activating agent.

-

Causality of Activation: The pyrimidinol oxygen attacks the electrophilic phosphorus of POCl3, forming a highly reactive dichlorophosphate leaving group. Subsequent nucleophilic attack by the chloride ion at the C4 position displaces the phosphate moiety.

-

Self-Validation: The reaction transitions from a heterogeneous suspension to a clear, homogeneous solution, visually indicating the complete consumption of the insoluble starting material and the formation of the soluble chloro-intermediate (3)[3].

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction at the C4 position is facilitated by the electron-deficient diazine core. However, the 2-amino group donates electron density into the ring via resonance, partially deactivating the C4 position compared to an unsubstituted pyrimidine.

-

Causality of Base Selection: To overcome this deactivation, the nucleophilicity of 4-methoxyphenol must be maximized. Utilizing a base with a large, polarizable counterion (e.g., Cs2CO3) forms a loose ion pair with the phenoxide. This creates a "naked," highly reactive nucleophile that readily attacks the C4 carbon to form the critical Meisenheimer complex.

SNAr addition-elimination mechanism via the Meisenheimer complex.

Quantitative Data: SNAr Optimization

To establish the most robust protocol for the SNAr step, various bases and solvents were evaluated. The quantitative data below demonstrates the causality behind selecting Cesium Carbonate (Cs2CO3) in Dimethylformamide (DMF).

| Entry | Base (1.5 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Causality / Observation |

| 1 | K2CO3 | DMF | 80 | 12 | 65 | Moderate yield; incomplete conversion due to tight K+ ion pairing. |

| 2 | Cs2CO3 | DMF | 80 | 8 | 88 | Optimal yield; Cs+ enhances phenoxide nucleophilicity (naked anion effect). |

| 3 | NaH | THF | 65 | 16 | 55 | Lower yield; competing side reactions and poor solubility of the intermediate. |

| 4 | DIPEA | DMSO | 100 | 24 | 40 | Poor yield; weak organic base is insufficient for quantitative phenol deprotonation. |

Experimental Protocols

Protocol A: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine

This protocol is adapted from standard industrial methodologies for pyrimidine chlorination (3)[3].

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6.0 g of 2-amino-4-hydroxy-6-methylpyrimidine in 35 mL of freshly distilled POCl3. (Causality: Freshly distilled POCl3 prevents hydrolysis byproducts like phosphoric acid from stalling the reaction).

-

Reflux: Heat the mixture to reflux (approx. 105°C) under a nitrogen atmosphere. Continue refluxing until the mixture becomes completely homogeneous (typically 2-3 hours).

-

Concentration: Cool the reaction slightly and remove the excess POCl3 under vacuum distillation. (Causality: Removing bulk POCl3 prevents violent, uncontrollable exothermic hydrolysis during the aqueous quench).

-

Quenching & Isoelectric Precipitation (Self-Validation): Pour the concentrated residue over crushed ice. Slowly add 25% aqueous ammonia dropwise while monitoring with a pH meter until the pH reaches exactly 8.0. The target product will precipitate heavily at this isoelectric point. If the pH overshoots to highly basic conditions, the product will begin to degrade or redissolve.

-

Isolation: Filter the resulting suspension, wash the precipitate thoroughly with cold water, and recrystallize from 50% ethanol.

-

Validation Metrics: Yield ~54%; Melting Point: 188°C; TLC Rf: 0.79.

-

Protocol B: Synthesis of 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine

-

Nucleophile Generation: In a flame-dried flask under N2, dissolve 4-methoxyphenol (1.1 eq) in anhydrous DMF (0.2 M concentration). Add Cs2CO3 (1.5 eq) and stir at room temperature for 30 minutes. (Causality: Pre-forming the phenoxide ensures the nucleophile is fully generated, minimizing side reactions when the electrophile is introduced).

-

Electrophile Addition: Add 2-amino-4-chloro-6-methylpyrimidine (1.0 eq) to the reaction mixture in one portion.

-

Heating & IPC (In-Process Control): Heat the reaction to 80°C. Monitor the reaction via TLC (Hexanes:EtOAc 1:1). (Self-Validation: The complete disappearance of the starting material spot at Rf ~0.4 and the appearance of a new, more polar product spot validates reaction completion, typically within 8 hours).

-

Workup & Phenol Scavenging: Cool the mixture to room temperature and quench with ice water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 1M NaOH. (Causality: The NaOH wash is critical; it deprotonates any unreacted 4-methoxyphenol, forcing it into the aqueous layer and ensuring high purity of the final organic product).

-

Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure target compound.

References

-

ResearchGate. "Preparation of Pyrimidine Derivatives as Potential Medicinal Agents by the Reaction of 2-Amino-4-chloro-6-methylpyrimidine with Primary and Secondary Amines". Available at:[Link][2]

-

ACS Publications. "The Application of Combinatorial Chemistry in Agrochemical Discovery". Available at:[Link][1]

Sources

Physicochemical characteristics of 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine

An In-depth Technical Guide on the Physicochemical Characteristics of 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the physicochemical characteristics of 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine, a substituted pyrimidine derivative of interest in medicinal chemistry and materials science. As a molecule featuring a pyrimidine core, an amino substituent, and a methoxyphenoxy group, its properties are governed by a combination of electronic and steric effects. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's structural, spectroscopic, and physical properties. We will delve into its identity, spectral profile, and key physicochemical parameters, supported by established analytical methodologies. The causality behind experimental choices and the interpretation of data are emphasized to provide field-proven insights.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, including the nucleobases cytosine, thymine, and uracil, which are essential components of nucleic acids.[1] Consequently, synthetic pyrimidine derivatives are of significant interest in pharmaceutical and agrochemical research.[2][3][4] The introduction of various substituents onto the pyrimidine core allows for the fine-tuning of its physicochemical properties, such as solubility, lipophilicity, and target-binding affinity. 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine belongs to this important class of compounds, and a thorough understanding of its characteristics is crucial for its potential applications.

Compound Identification and Structure

Establishing the precise identity of a compound is the foundational step in any scientific investigation. This section details the key identifiers for 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine.

Chemical Structure and Nomenclature

-

IUPAC Name: 4-(4-methoxyphenoxy)-6-methylpyrimidin-2-amine

-

Molecular Formula: C₁₂H₁₃N₃O₂

-

Molecular Weight: 231.25 g/mol

-

Chemical Structure:

Physicochemical Properties

The physical and chemical properties of a molecule dictate its behavior in various environments, which is critical for applications ranging from chemical synthesis to drug formulation.

Predicted Physicochemical Parameters

In the absence of extensive experimental data for the title compound, computational predictions provide valuable initial estimates. The following table summarizes key predicted properties.

| Property | Predicted Value | Method/Source |

| Melting Point | 156-158 °C (for the related 2-Amino-4-methoxy-6-methylpyrimidine) | Analog Data |

| Boiling Point | Not available | - |

| LogP (Octanol/Water Partition Coefficient) | ~2.5-3.0 | Estimation based on analogs |

| Water Solubility | Likely low to insoluble [6][7] | Qualitative assessment based on structure |

| pKa (Basic) | ~4.0-5.0 | General range for aminopyrimidines |

Rationale for Predictions: The presence of the aromatic phenoxy and methoxy groups significantly increases the lipophilicity of the molecule compared to simpler aminopyrimidines, suggesting a higher LogP and lower water solubility. The amino group on the pyrimidine ring is expected to be basic, with a pKa in the typical range for this functional group.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a compound. The following sections outline the expected spectral features of 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine based on the known spectroscopic behavior of its constituent functional groups. [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, methoxy, amino, and aromatic protons.

-

Methyl Protons (C6-CH₃): A singlet around δ 2.2-2.5 ppm.

-

Methoxy Protons (O-CH₃): A singlet around δ 3.8-4.0 ppm.

-

Amino Protons (NH₂): A broad singlet that can vary in chemical shift (typically δ 5.0-7.0 ppm) and may exchange with D₂O.

-

Pyrimidine Ring Proton (C5-H): A singlet around δ 6.0-6.5 ppm.

-

Phenoxy Aromatic Protons: Two doublets (an AA'BB' system) in the aromatic region (δ 6.8-7.5 ppm) due to the para-substitution.

-

-

¹³C NMR: The carbon NMR will provide information on the carbon skeleton.

-

Methyl Carbon: A signal around δ 20-25 ppm.

-

Methoxy Carbon: A signal around δ 55-60 ppm.

-

Aromatic and Heteroaromatic Carbons: Multiple signals in the range of δ 100-170 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. [2]

-

N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretching: Aromatic and aliphatic C-H stretching bands are expected around 2850-3100 cm⁻¹. [2]* C=N and C=C Stretching: Vibrations from the pyrimidine and benzene rings will appear in the 1450-1650 cm⁻¹ region. [2]* C-O Stretching: Strong bands corresponding to the aryl-ether and methoxy C-O stretching are expected in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Pyrimidine and its derivatives exhibit characteristic absorption bands in the UV region. [8]The extended conjugation involving the pyrimidine and phenoxy rings is expected to result in one or more absorption maxima (λmax) between 250 and 350 nm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine, the molecular ion peak (M⁺) would be observed at an m/z of 231. Fragmentation would likely involve cleavage of the ether linkage and loss of small neutral molecules.

Analytical Methodologies

The identification and quantification of 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine in various matrices require robust analytical methods.

Chromatographic Analysis Workflow

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of non-volatile, polar to moderately polar small molecules. [9]

Caption: A typical workflow for the HPLC analysis of 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine.

Step-by-Step HPLC Protocol

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid to ensure good peak shape.

-

Standard Solution Preparation: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to prepare a stock solution. Perform serial dilutions to create calibration standards.

-

Sample Preparation: Dissolve the sample in the mobile phase, vortex, and filter through a 0.45 µm filter to remove any particulate matter.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

-

Detection: UV detector set at the determined λmax.

-

-

Analysis: Inject the standards and samples. Identify the analyte peak by comparing its retention time with that of the standard.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the analyte in the sample from this curve.

This self-validating system, through the use of a calibration curve with a high correlation coefficient (R² > 0.99), ensures the trustworthiness of the quantitative results.

Stability and Reactivity Considerations

-

Stability: Pyrimidine derivatives are generally stable under normal laboratory conditions. However, prolonged exposure to strong acids, bases, or high temperatures may lead to degradation. The ether linkage could be susceptible to cleavage under harsh acidic conditions.

-

Reactivity: The primary amino group can undergo typical reactions of amines, such as acylation, alkylation, and diazotization. The pyrimidine ring itself can participate in electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and the directing effects of the existing substituents.

Conclusion

This technical guide has provided a detailed overview of the physicochemical characteristics of 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine. By combining data from closely related analogs with established principles of chemical science, we have constructed a comprehensive profile of this compound. The outlined experimental protocols offer a robust framework for its analysis, ensuring scientific integrity and reproducibility. This foundational knowledge is essential for any researcher or professional seeking to utilize this promising pyrimidine derivative in their work.

References

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available at: [Link]

-

Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. (2025). Physical Chemistry Chemical Physics. Available at: [Link]

-

Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. (2022). Scientific Reports. Available at: [Link]

-

IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available at: [Link]

-

4-Methoxy-6-methylpyrimidin-2-amine. PubChem. Available at: [Link]

-

4-Hydroxy-5-{[4-(2-{amino}ethoxy)phenyl]methyl}-1,3-thiazol-2(5H)-one. EPA. Available at: [Link]

-

Analytical Methods for 4,4'-methylenedianiline. ATSDR. Available at: [Link]

- 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents. Google Patents.

-

Spectrophotometric studies of proton transfer complexes between 2-amino-4-methoxy-6-methyl-pyrimidine and 2-amino-4,6-dimethyl-pyrimidine with 2,6-dichloro-4-nitrophenol in acetonitrile. ResearchGate. Available at: [Link]

-

A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. ChemRxiv. Available at: [Link]

-

2-Amino-4-hydroxy-6-methylpyrimidine. Cheméo. Available at: [Link]

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available at: [Link]

-

Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. (2025). Analytical Methods. Available at: [Link]

- Method for preparing 2-amino-4, 6-dimethoxypyrimidine. Google Patents.

-

2-Amino-4-hydroxy-6-methylpyrimidine, 99%. Fisher Scientific. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Amino-4-hydroxy-6-methylpyrimidine, 99% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 8. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00198F [pubs.rsc.org]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

Methodological & Application

Application Note: Scalable Synthesis of 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine

[1]

Target Audience:Introduction & Retrosynthetic Analysis

The target molecule, 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine , features an electron-rich phenoxy ether linked to a 2-aminopyrimidine core.[1] This scaffold is synthetically significant as a precursor for biologically active compounds, particularly in the optimization of lipophilicity and metabolic stability in drug candidates.

Retrosynthetic Logic

The most robust disconnection is at the ether linkage. The pyrimidine ring, being electron-deficient, is susceptible to Nucleophilic Aromatic Substitution (

-

Electrophile: 2-Amino-4-chloro-6-methylpyrimidine.[1][2] The 2-amino group is electron-donating, which deactivates the ring slightly compared to a di-chloro analog, but the 4-position remains sufficiently electrophilic for reaction with phenoxides under thermal conditions.[1]

-

Nucleophile: 4-Methoxyphenol (p-Methoxyphenol).[1]

-

Selectivity: The phenoxide oxygen is significantly more nucleophilic than the exocyclic amine of the pyrimidine starting material, ensuring high chemoselectivity for O-arylation over N-arylation (dimerization).

Reaction Scheme

The synthesis utilizes a base-mediated displacement of the chloride leaving group in a polar aprotic solvent.

Figure 1: Synthetic pathway via

Materials & Reagents

Ensure all reagents are of analytical grade. Anhydrous solvents are recommended to prevent hydrolysis of the chloropyrimidine to the inactive hydroxypyrimidine byproduct.

| Component | Role | CAS No. | Equiv. | Purity |

| 2-Amino-4-chloro-6-methylpyrimidine | Electrophile | 5600-21-5 | 1.0 | >97% |

| 4-Methoxyphenol | Nucleophile | 150-76-5 | 1.2 | >99% |

| Potassium Carbonate ( | Base | 584-08-7 | 2.0 | Anhydrous, Granular |

| N,N-Dimethylformamide (DMF) | Solvent | 68-12-2 | - | Anhydrous |

| Water / Ice | Quenching | 7732-18-5 | - | Deionized |

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup

Objective: Generate the phenoxide nucleophile in situ and facilitate the displacement reaction.

-

Preparation: In a clean, dry 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, charge 4-methoxyphenol (1.2 eq) and anhydrous DMF (concentration ~0.5 M relative to the pyrimidine).

-

Deprotonation: Add

(2.0 eq) in a single portion. Stir the suspension at room temperature for 15 minutes.-

Expert Insight: This pre-stirring step ensures the formation of the potassium phenoxide species before the electrophile is introduced, minimizing side reactions.

-

-

Addition: Add 2-amino-4-chloro-6-methylpyrimidine (1.0 eq) to the flask.

-

Reaction: Attach a reflux condenser. Heat the reaction mixture to 90°C in an oil bath.

-

Monitoring: Monitor reaction progress via TLC (System: 50% Ethyl Acetate / 50% Hexanes) or LC-MS.[1] The starting chloride typically elutes faster than the ether product.

-

Duration: Reaction is typically complete within 4–6 hours .

-

Phase 2: Workup & Isolation

Objective: Remove inorganic salts and solvent to isolate the crude product.

-

Quenching: Allow the reaction mixture to cool to room temperature.

-

Precipitation: Slowly pour the reaction mixture into a beaker containing crushed ice/water (volume ratio 1:5 DMF:Water) with vigorous stirring.

-

Mechanism:[3] The product is lipophilic and will precipitate out of the aqueous DMF solution, while the inorganic salts (

, excess

-

-

Filtration: Stir the slurry for 30 minutes to ensure full precipitation. Filter the solid using a Buchner funnel.

-

Washing: Wash the filter cake sequentially with:

-

Water (

mL) to remove residual DMF/base. -

Cold Isopropanol (

mL) to remove unreacted phenol traces.

-

-

Drying: Dry the solid under vacuum at 45°C for 12 hours.

Phase 3: Purification (If Required)

While the precipitation method usually yields >90% purity, pharmaceutical applications may require recrystallization.

-

Solvent System: Ethanol/Water (9:1).

-

Procedure: Dissolve the crude solid in boiling ethanol. Add water dropwise until slight turbidity persists. Cool slowly to 4°C. Filter the resulting crystals.

Process Workflow Visualization

Figure 2: Operational workflow for the synthesis process.

Analytical Validation

To ensure Scientific Integrity, the isolated product must be validated against the following predicted analytical data.

Expected Physical Properties[5][6]

-

Appearance: White to off-white crystalline solid.[1]

-

Melting Point: Expected range 145–155°C (Based on structural analogs).

NMR Characterization (DMSO- )

| Proton ( | Shift ( | Multiplicity | Integration | Assignment |

| Aromatic (Phenol) | 7.05 – 7.15 | Doublet (d) | 2H | Ortho to ether linkage |

| Aromatic (Phenol) | 6.90 – 7.00 | Doublet (d) | 2H | Ortho to methoxy |

| NH2 | 6.40 – 6.60 | Broad Singlet (br s) | 2H | Exocyclic Amine |

| Pyrimidine H-5 | 5.80 – 5.90 | Singlet (s) | 1H | Pyrimidine Ring Proton |

| Methoxy (-OCH3) | 3.75 – 3.80 | Singlet (s) | 3H | Methoxy Group |

| Methyl (-CH3) | 2.10 – 2.20 | Singlet (s) | 3H | Pyrimidine Methyl |

Troubleshooting Guide

-

Low Yield? Ensure DMF is dry. Water competes with the phenol, creating the 4-hydroxy pyrimidine byproduct.

-

Sticky Solid? If the product oils out during water quenching, extract with Ethyl Acetate, dry over

, and evaporate. Then recrystallize from Hexanes/Ethyl Acetate. -

Unreacted Chloride? Increase temperature to 110°C or switch solvent to DMSO for higher thermal stability.

References

-

Sigma-Aldrich. 2-Amino-4-chloro-6-methylpyrimidine Product Specification.Link

-

European Patent Office. Process for the preparation of 4,6-dimethoxy-2-((phenoxycarbonyl)amino)-pyrimidine (EP 0815086 B1).[1][4] (Demonstrates pyrimidine/phenol ether chemistry). Link

-

National Institutes of Health (PubChem). 4-Methoxy-6-methylpyrimidin-2-amine Compound Summary.[1] (Structural analog data). Link

-

ChemicalBook. Synthesis of 2-Amino-4-chloro-6-methylpyrimidine. (Precursor synthesis and properties).[5][6] Link

Sources

- 1. EP1437348A1 - 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents - Google Patents [patents.google.com]

- 2. 2-Amino-4-chloro-6-methylpyrimidine | Alzchem Group [alzchem.com]

- 3. CN111039876A - A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

- 5. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Determining the Solubility of 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine in DMSO and Water: An Application Note

Abstract

The solubility of a compound is a critical physicochemical property that profoundly influences its developability and therapeutic efficacy, particularly in the early stages of drug discovery.[1][2][3][4] Poor aqueous solubility can lead to erratic absorption, diminished bioavailability, and challenges in formulation, ultimately hindering clinical success.[2][5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of the novel compound 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine in two key solvents: dimethyl sulfoxide (DMSO), a standard solvent for compound storage and initial testing, and water, which is paramount for physiological relevance. We present detailed protocols for both thermodynamic and kinetic solubility assays, offering insights into the experimental design, execution, and data interpretation to ensure the generation of robust and reliable solubility data.

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery, the adage "a drug must be in solution to be active" remains a fundamental principle.[1][2] The solubility of a new chemical entity (NCE) in aqueous media is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Compounds with low aqueous solubility often face significant hurdles, including:

-

Poor Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the bloodstream.[2][5]

-

Inaccurate In Vitro Assay Results: Precipitation of test compounds in aqueous assay buffers can lead to an underestimation of their true potency and misleading structure-activity relationships (SAR).

-

Formulation and Delivery Challenges: Developing a suitable dosage form for an insoluble compound can be a complex and resource-intensive process.[2]

Therefore, the early characterization of a compound's solubility is not merely a routine measurement but a strategic imperative that informs lead optimization, candidate selection, and formulation development.[4] This guide focuses on 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine, providing the necessary protocols to establish its solubility profile in both a common organic solvent (DMSO) and a physiologically relevant aqueous environment.

Compound Profile: 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine

| Property | Value | Source |

| CAS Number | 130035-55-1 | [7] |

| Molecular Formula | C12H13N3O2 | Derived |

| Molecular Weight | 231.25 g/mol | Derived |

| Chemical Structure | (Structure can be visualized from the name) | N/A |

Understanding Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic.

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, when the dissolved solute is in equilibrium with an excess of the solid, undissolved compound.[6][8][9] The shake-flask method is the gold standard for determining thermodynamic solubility.[10][11]

-

Kinetic Solubility: This measurement is more relevant to early drug discovery screening, where compounds are often introduced into an aqueous buffer from a concentrated DMSO stock solution.[12] Kinetic solubility is the concentration at which a compound precipitates out of solution under these specific conditions.[10] It is generally higher than thermodynamic solubility because the high initial concentration in the DMSO drop can create a supersaturated state before precipitation occurs.

The relationship and typical workflow involving these two solubility concepts are illustrated in the diagram below.

Caption: Workflow distinguishing kinetic and thermodynamic solubility in drug discovery.

Protocol for Determining Maximum Solubility in DMSO

This protocol establishes the maximum solubility of 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine in DMSO at room temperature, which is essential for preparing high-concentration stock solutions.

Rationale

DMSO is the most common solvent for storing and handling compounds in drug discovery due to its broad solubilizing power.[13][14] Determining the maximum solubility is critical to avoid preparing stock solutions that are supersaturated and prone to precipitation upon storage, which would lead to inaccurate dosing in subsequent experiments. This protocol uses the shake-flask method to achieve equilibrium, followed by quantification of the supernatant.

Materials

-

4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine (solid)

-

Anhydrous DMSO

-

Vortex mixer

-

Benchtop microcentrifuge

-

Calibrated analytical balance

-

Micropipettes

-

2 mL microcentrifuge tubes

-

HPLC or UV-Vis Spectrophotometer

Step-by-Step Methodology

-

Preparation of a Supersaturated Solution:

-

Accurately weigh approximately 5-10 mg of 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine into a 2 mL microcentrifuge tube.

-

Add a small, precise volume of DMSO (e.g., 100 µL).

-

Vortex the mixture vigorously for 3-5 minutes.[15]

-

Visually inspect for undissolved solid. If the compound is fully dissolved, add small, pre-weighed increments of the compound, vortexing after each addition, until an excess of solid is clearly visible.

-

-

Equilibration:

-

Separation of Undissolved Solid:

-

Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.[15]

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant (e.g., 10 µL) without disturbing the pellet.

-

Perform a large, accurate serial dilution of the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectroscopy method against a standard curve prepared from a known concentration of 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine.

-

-

Calculation:

-

Calculate the concentration in the original supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility in DMSO.

-

Protocol for Aqueous Solubility Determination

This section details two common methods for measuring the aqueous solubility of 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine: the high-throughput kinetic method and the gold-standard thermodynamic (shake-flask) method.

Kinetic Solubility Protocol (Turbidimetric Method)

This high-throughput method is ideal for early discovery and assesses the concentration at which the compound precipitates when diluted from a DMSO stock into an aqueous buffer.[17]

4.1.1. Experimental Workflow

Caption: Workflow for the kinetic turbidimetric solubility assay.

4.1.2. Step-by-Step Methodology

-

Prepare Stock Solution: Prepare a 10 mM stock solution of 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine in 100% DMSO.[17]

-

Serial Dilution: In a separate 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to low µM).

-

Dispensing: Transfer a small aliquot (e.g., 2 µL) of each DMSO concentration into the wells of a clear 96-well assay plate.

-

Addition of Aqueous Buffer: Add an aqueous buffer (e.g., 198 µL of phosphate-buffered saline, pH 7.4) to each well. This results in a 1:100 dilution and a final DMSO concentration of 1%.[17]

-

Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).[10][18]

-

Detection: Measure the turbidity (light scattering) in each well using a plate reader nephelometer or by measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[17]

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Thermodynamic Solubility Protocol (Shake-Flask Method)

This method determines the equilibrium solubility in an aqueous buffer and is considered the definitive measure for lead optimization and formulation.[10][19]

4.2.1. Step-by-Step Methodology

-

Sample Preparation: Add an excess amount of solid 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine (enough to ensure saturation, e.g., 1-2 mg) to a vial containing a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4).[9]

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-72 hours to allow the system to reach equilibrium.[11]

-

Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This can be achieved by:

-

Centrifugation: Centrifuge the sample at high speed and carefully collect the supernatant.

-

Filtration: Filter the sample through a low-binding filter (e.g., 0.22 µm PVDF).[18]

-

-

Quantification: Analyze the concentration of the compound in the clear filtrate/supernatant using a validated, sensitive analytical method such as LC-MS/MS or HPLC-UV.[19] A standard curve must be generated in the same aqueous buffer to ensure accurate quantification.

-

Calculation: The determined concentration is the thermodynamic solubility of the compound in that specific buffer.

Data Presentation and Interpretation

All solubility data should be recorded clearly and concisely. Below is a template for summarizing the experimental results.

| Assay Type | Solvent/Buffer | Temperature (°C) | Measured Solubility | Units |

| Thermodynamic | DMSO | 25 | [Insert Value] | mg/mL or M |

| Kinetic | PBS, pH 7.4 | 25 | [Insert Value] | µg/mL or µM |

| Thermodynamic | PBS, pH 7.4 | 25 | [Insert Value] | µg/mL or µM |

| Thermodynamic | SGF, pH 1.2 | 37 | [Insert Value] | µg/mL or µM |

| Thermodynamic | FaSSIF, pH 6.5 | 37 | [Insert Value] | µg/mL or µM |

SGF: Simulated Gastric Fluid; FaSSIF: Fasted State Simulated Intestinal Fluid

Interpretation: The results from these assays will provide a comprehensive solubility profile. The DMSO solubility will guide the preparation of stock solutions. The kinetic solubility will inform the upper concentration limits for high-throughput in vitro screens. The thermodynamic solubility in various biorelevant media will be critical for predicting in vivo dissolution and absorption, thereby guiding formulation strategies.[19]

Conclusion

The protocols detailed in this application note provide a robust framework for determining the solubility of 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine in both DMSO and aqueous media. By systematically applying these methodologies, researchers can generate high-quality, reliable data that is essential for making informed decisions throughout the drug discovery and development pipeline. Understanding the solubility limitations of a compound early is a cornerstone of a successful and efficient research program.

References

-

AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]

-

IntechOpen. (2020, May 11). The Importance of Solubility for New Drug Molecules. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

CogniFit. (2025, July 31). Solubility in drug discovery: Significance and symbolism. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

-

MDPI. (2024, October 13). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. [Link]

-

Domainex. Turbidimetric (Kinetic) Solubility Assay. [Link]

-

National Center for Biotechnology Information. (2023, June 9). Aqueous Kinetic Solubility. [Link]

-

Domainex. Thermodynamic Solubility Assay. [Link]

-

protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

ResearchGate. (2015, September 2). How to check the Drug solubility DMSO solvent ..?. [Link]

-

American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

- 1. azolifesciences.com [azolifesciences.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. wisdomlib.org [wisdomlib.org]

- 4. bmglabtech.com [bmglabtech.com]

- 5. Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles [mdpi.com]

- 6. evotec.com [evotec.com]

- 7. 130035-55-1|4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine|BLD Pharm [bldpharm.com]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. protocols.io [protocols.io]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]